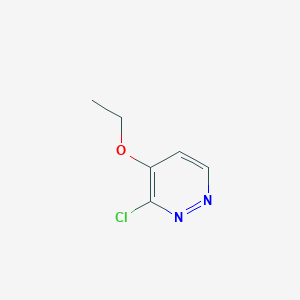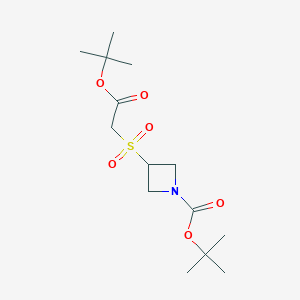
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound with the molecular formula C15H28N2O6S. This compound is notable for its unique structure, which includes an azetidine ring, a sulfonyl group, and multiple tert-butyl groups. It is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and tert-butyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate
- Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a sulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
特性
分子式 |
C14H25NO6S |
|---|---|
分子量 |
335.42 g/mol |
IUPAC名 |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO6S/c1-13(2,3)20-11(16)9-22(18,19)10-7-15(8-10)12(17)21-14(4,5)6/h10H,7-9H2,1-6H3 |
InChIキー |
VTVIFCYOXLYPCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


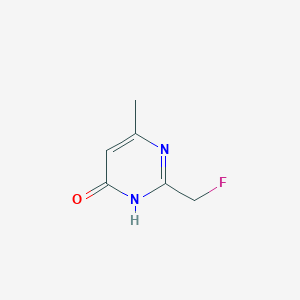
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)

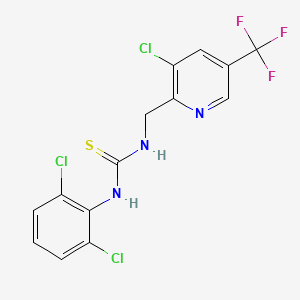
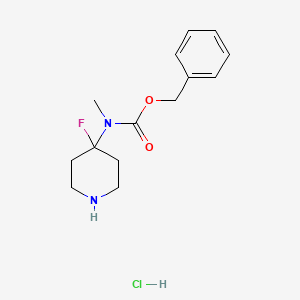

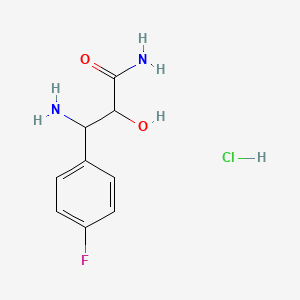
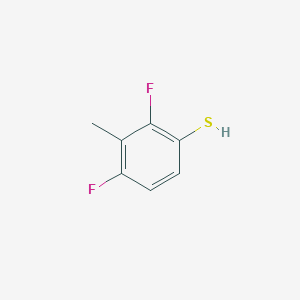
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
